molecular formula C9H9N3O2 B1529694 Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate CAS No. 1408076-32-3

Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate

Cat. No. B1529694
CAS RN: 1408076-32-3
M. Wt: 191.19 g/mol
InChI Key: WFPBBKFWKUYPDY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine is a type of nitrogen-containing heterocycle . These types of compounds are important in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve sequential site-selective cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by factors such as the presence of different functional groups and the overall structure of the molecule .

Mechanism of Action

The mechanism of action for these types of compounds can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely and would depend on factors such as the specific structure of the compound and how it is used .

Future Directions

Future research could focus on developing new synthesis processes, exploring the biological activity of these compounds, and investigating their potential applications in areas such as pharmaceuticals and agrochemicals .

properties

IUPAC Name

ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-7-4-3-5-10-12(7)11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPBBKFWKUYPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200619
Record name Pyrazolo[1,5-b]pyridazine-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate

CAS RN

1408076-32-3
Record name Pyrazolo[1,5-b]pyridazine-2-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-b]pyridazine-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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